molecular formula C17H18N2O3S B13351339 2-(Benzyl(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Benzyl(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13351339
M. Wt: 330.4 g/mol
InChI Key: CJIGSDCCKGEXKU-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzyl group, a methyl group, and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method includes the reaction of benzylamine with methyl isocyanate to form N-benzyl-N-methylurea. This intermediate is then reacted with 2-(methylthio)nicotinic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(Benzyl(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl nicotinate: A benzyl ester of nicotinic acid, used as a vasodilator.

    Methyl nicotinate: A methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.

    2-Benzylaminoethanol: A compound with similar structural features, used in various chemical syntheses.

Uniqueness

2-(Benzyl(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both benzyl and methylthio groups, which confer distinct chemical properties and potential biological activities. Its specific structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

[2-[benzyl(methyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H18N2O3S/c1-19(11-13-7-4-3-5-8-13)15(20)12-22-17(21)14-9-6-10-18-16(14)23-2/h3-10H,11-12H2,1-2H3

InChI Key

CJIGSDCCKGEXKU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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